Product packaging for Dihexyl hydrogen phosphate(Cat. No.:CAS No. 3900-13-8)

Dihexyl hydrogen phosphate

Cat. No.: B13734879
CAS No.: 3900-13-8
M. Wt: 266.31 g/mol
InChI Key: HUDSKKNIXMSHSZ-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Chemical Separations

Dialkyl hydrogen phosphates are cornerstone reagents in the field of modern chemical separations, primarily utilized in solvent extraction processes. nih.gov Solvent extraction, a method for separating compounds based on their relative solubilities in two different immiscible liquids, is a commercially established technology for the purification and recovery of metals. researchgate.netdeswater.com

The significance of dialkyl hydrogen phosphates is particularly pronounced in hydrometallurgy for the extraction of valuable and strategic metals. nih.govscispace.com Di(2-ethylhexyl)phosphoric acid (D2EHPA), a prominent member of this class, is extensively used for the separation of uranium from ore leachates and for the selective extraction and separation of rare earth elements (REEs). chemicalbook.comwikipedia.orggoogle.comnih.gov The separation of REEs is challenging due to their similar chemical and physical properties, making solvent extraction with reagents like D2EHPA one of the few viable commercial-scale methods. researchgate.netwikipedia.org

The effectiveness of these extractants is often enhanced through synergistic effects, where the addition of another compound, such as a neutral organophosphorus reagent like tributyl phosphate (B84403) (TBP) or other dialkyl hydrogen phosphates like dihexyl hydrogen phosphate, improves the extraction efficiency. ijcea.orgchemicalbook.comwikipedia.org This synergistic action expands the operational window and selectivity of the separation process. wikipedia.org The ability of these compounds to act as cation-exchange extractants allows them to selectively form stable complexes with metal ions, facilitating their transfer from an aqueous phase to an organic phase. google.com

Historical Development and Evolution of Research Trajectories

The field of organophosphorus extractants gained significant momentum in the mid-20th century, driven by the demand for high-purity uranium for nuclear applications. google.com Early research in the 1940s at institutions like the Oak Ridge National Laboratory (ORNL) systematically investigated various organic compounds for uranium recovery. deswater.com The acid hydrolysis products of tributyl phosphate (TBP), specifically mono- and dibutyl phosphoric acids, were identified as potent uranium extractants around 1949. researchgate.net

This line of research culminated in the development of the DiAlkyl Phosphoric acid EXtraction (DAPEX) process in 1955, which utilized di(2-ethylhexyl)phosphoric acid (HDEHP or D2EHPA) as the extractant. deswater.comresearchgate.net D2EHPA was identified as a superior candidate due to its low water solubility, commercial availability, and high extraction efficiency for uranium from acidic sulfate (B86663) solutions. deswater.com

Initially, the research trajectory was sharply focused on uranium extraction for the front-end of the nuclear fuel cycle. deswater.com However, the versatility of dialkyl hydrogen phosphates soon became apparent. Research evolved to explore their application in the separation of a wider range of metals. A significant evolution was the application of D2EHPA and related compounds to the complex challenge of separating individual rare earth elements from their mixtures. wikipedia.orglookchem.com More recent research trajectories focus on understanding and exploiting synergistic extraction systems, investigating the structure-activity relationships of different alkyl substituents, and developing more environmentally benign and selective extraction processes. researchgate.netnih.govnih.gov

Scope and Research Imperatives for this compound

This compound, with the chemical formula C₁₂H₂₇O₄P, is a member of the dialkyl hydrogen phosphate family. acs.org While its close analogue, D2EHPA, has been exhaustively studied and widely implemented, the specific research scope for this compound is more narrowly defined yet holds significant interest.

One of the primary research areas for this compound is its role as a synergistic agent in solvent extraction systems. wikipedia.org It has been noted for its ability to enhance the extractive capabilities of D2EHPA in uranium recovery. chemicalbook.comwikipedia.org The mechanism is thought to involve the formation of hydrogen-bonded complexes, which alters the structure and solvating power of the primary extractant. wikipedia.org

However, a significant research imperative is to move beyond its role as a synergist and to comprehensively characterize its own performance as a primary extractant. Detailed studies on its selectivity for various metal ions, including rare earth elements and transition metals, are less common compared to D2EHPA. nih.gov Understanding how the linear hexyl chains, as opposed to the branched ethylhexyl groups in D2EHPA, affect extraction kinetics, steric hindrance, and phase separation is crucial for identifying niche applications where it might offer advantages.

Further research is needed to develop robust synthesis and purification methods to ensure the availability of high-purity this compound, as impurities like the monoalkyl phosphate can affect extraction behavior. acs.org A thorough investigation into its aggregation behavior in various organic diluents is also essential for optimizing extraction conditions. nih.gov

Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 3900-13-8 acs.org
Molecular Formula C₁₂H₂₇O₄P acs.org
Molecular Weight 266.31 g/mol
Boiling Point 341.9°C at 760 mmHg acs.org
Density 1.02 g/cm³ acs.org
Flash Point 160.6°C acs.org
Refractive Index 1.445 acs.org
XLogP3-AA 3.7
Hydrogen Bond Donor Count 1

| Hydrogen Bond Acceptor Count | 4 | |

Fundamental Principles of Organophosphorus Acid Chemistry Relevant to this compound

The chemical behavior of this compound as an extractant is governed by the fundamental principles of organophosphorus acid chemistry. ijcea.orgnih.gov These compounds are defined by the presence of a phosphorus-oxygen backbone with organic substituents. ijcea.org

Key Chemical Principles:

Acidity and Cation Exchange: Dialkyl hydrogen phosphates are acidic due to the proton on the hydroxyl group bonded to the phosphorus atom. This proton can be exchanged for a metal cation (Mⁿ⁺), which is the primary mechanism for metal extraction. nih.govresearchgate.net The general equilibrium for this cation exchange can be represented as: Mⁿ⁺(aq) + n(HA)₂(org) ⇌ M(A)ₙ(HA)ₙ(org) + nH⁺(aq) (where (HA)₂ represents the dimer of the acidic extractant in the organic phase)

Dimerization: In non-polar organic solvents like kerosene, which are commonly used as diluents in solvent extraction, dialkyl hydrogen phosphates such as this compound typically exist as stable hydrogen-bonded dimers. chemicalbook.comwikipedia.orgresearchgate.net This dimerization, occurring through the phosphate head groups, is a crucial aspect of their chemistry, as the dimer is often the active complexing species in the extraction process. wikipedia.orgresearchgate.net

Amphiphilic Nature: The molecule possesses a dual character: the phosphate head is polar and hydrophilic, while the two hexyl alkyl chains are non-polar and hydrophobic. This amphiphilic nature drives its solubility in organic diluents and its interfacial activity where the extraction occurs. nih.gov

Influence of Alkyl Chain Structure: The structure of the alkyl group (in this case, hexyl) significantly influences the extractant's properties. The chain length affects its solubility in the organic phase, with longer chains increasing hydrophobicity and reducing aqueous solubility. The steric bulk of the alkyl groups can also impact the selectivity of the extractant for different metal ions.

Synergism and Antagonism: The extraction efficiency can be modified by the presence of other reagents. Synergism, an enhancement in extraction, can occur when a second extractant (like TBP) coordinates to the metal-extractant complex, increasing its organophilicity. ijcea.orgwikipedia.org Conversely, antagonism (a decrease in extraction) can occur if the second reagent interacts strongly with the primary extractant itself, reducing its availability to complex with the metal. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27O4P B13734879 Dihexyl hydrogen phosphate CAS No. 3900-13-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3900-13-8

Molecular Formula

C12H27O4P

Molecular Weight

266.31 g/mol

IUPAC Name

dihexyl hydrogen phosphate

InChI

InChI=1S/C12H27O4P/c1-3-5-7-9-11-15-17(13,14)16-12-10-8-6-4-2/h3-12H2,1-2H3,(H,13,14)

InChI Key

HUDSKKNIXMSHSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=O)(O)OCCCCCC

Origin of Product

United States

Fundamental Solution Chemistry and Intermolecular Interactions

Self-Association and Aggregation Phenomena in Organic Media

In organic solvents, particularly those of low polarity, dihexyl hydrogen phosphate (B84403) and its analogs exhibit a strong tendency to self-associate. This behavior is primarily driven by the formation of hydrogen bonds between the phosphate groups, minimizing the interaction of these polar moieties with the nonpolar solvent.

The most prevalent form of self-association for dialkyl phosphoric acids in non-polar organic solvents is dimerization. wikipedia.org Similar to carboxylic acids, two monomers of the organophosphorus acid associate via strong hydrogen bonds between their P=O and P-O-H groups, forming a stable eight-membered cyclic structure. This dimerization is a reversible equilibrium process.

The equilibrium for the dimerization can be represented as:

2(HA) ⇌ (HA)₂

where HA represents the monomeric dihexyl hydrogen phosphate and (HA)₂ is the dimer. The dimerization constant, K₂, is a measure of the strength of this association.

Research on the closely related compound, di(2-ethylhexyl)phosphoric acid (D2EHPA), provides significant insight into this phenomenon. The dimerization constants for D2EHPA have been determined in various organic diluents, highlighting the influence of the solvent environment. Generally, dimerization is more favorable in non-polar, aliphatic, or aromatic hydrocarbons. The logarithm of the dimerization constant (log K₂) for D2EHPA in several solvents typically falls within the range of 4.32 to 5.10. researchgate.net

Table 1: Dimerization Constants (K₂) for Di(2-ethylhexyl)phosphoric Acid (D2EHPA) in Various Systems

Solvent System Dimerization Constant (K₂) [m³ kmol⁻¹] Temperature (°C) Reference
Kerosene/0.10 kmol m⁻³ (Na⁺,H⁺)Cl⁻ 3.39 x 10⁴ 30 researchgate.net
Toluene (B28343) Varies with temperature Various researchgate.net
n-Dodecane Lower than literature values Not specified researchgate.net

This table is interactive. Click on the headers to sort the data.

Studies using techniques like vapor pressure osmometry (VPO) and Nuclear Magnetic Resonance (NMR) spectroscopy have confirmed that dimers are the predominant species in solutions of D2EHPA in solvents like toluene and dodecane. researchgate.netresearchgate.net

While dimerization is the primary mode of self-association at typical concentrations, evidence for higher-order aggregates (trimers, tetramers, etc.) exists, particularly at very high solute concentrations or in specific solvent systems. The formation of these larger aggregates is also driven by hydrogen bonding and other intermolecular forces. rsc.org The process of self-aggregation allows these molecules to form colloidal-sized clusters, or micelles, in solution above a certain concentration. nih.gov

Research on phosphate oligomerization shows that phosphate anions can form dimers and trimers, which then drive the formation of higher-order assemblies. rsc.org In the context of solvent extraction with D2EHPA, the formation of polymeric complexes has been observed at high concentrations of extracted metals like uranium. wikipedia.org The aggregation behavior can be influenced by the presence of other molecules, such as phase modifiers, which can interact with the polar core of the aggregates and disrupt or alter the self-association patterns. chemrxiv.org

Role of Hydrogen Bonding in Solution Behavior

Hydrogen bonding is the cornerstone of the intermolecular chemistry of this compound. mdpi.com These interactions, which are intermediate in strength between covalent bonds and van der Waals forces, dictate the compound's aggregation state, solubility, and interactions with other molecules. mdpi.com

Intermolecular Hydrogen Bonding: As discussed, the most significant intermolecular interaction is the hydrogen bond between two this compound molecules to form a cyclic dimer. wikipedia.org Beyond self-association, the phosphate group can act as both a hydrogen bond donor (via the P-O-H group) and a hydrogen bond acceptor (via the P=O oxygen). This allows it to form hydrogen bonds with a variety of other molecules, including water, alcohols, and other polar species that may be present in a solvent system. nih.gov The ability of ether groups to form hydrogen bonds with water, for instance, can enhance water solubility. researchgate.net

Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds, which occur within a single molecule, are less prevalent for a flexible molecule like this compound compared to more rigid structures. However, certain conformations could potentially allow for weak intramolecular interactions between the acidic proton and one of the ester oxygen atoms. Generally, intermolecular hydrogen bonds are much stronger and more influential in defining the solution behavior of this compound. mdpi.com

The nature of the solvent, or diluent, plays a critical role in modulating the strength and dynamics of hydrogen bonds. nih.gov The stability of hydrogen-bonded complexes, such as the dimers of this compound, is highly dependent on the polarity of the surrounding medium. lucp.net

Non-Polar Solvents: In non-polar solvents like kerosene, hexane, or toluene, the polar phosphate head groups have minimal favorable interaction with the solvent molecules. This environment strongly promotes self-association via hydrogen bonding to shield the polar groups, leading to high dimerization constants. wikipedia.orgresearchgate.net

Polar Solvents: In more polar solvents, the solvent molecules can compete with the self-association process. Polar solvents can themselves act as hydrogen bond donors or acceptors, interacting with the this compound monomers and disrupting the hydrogen bonds required for dimerization. nih.gov This leads to a lower degree of aggregation. For example, the extractive capabilities of D2EHPA are known to be lower when used in an aromatic hydrocarbon diluent compared to an aliphatic one. wikipedia.org The strength of hydrogen-bonded complexes is generally inversely proportional to the solvent's dielectric constant, as a more polar solvent can better solvate the individual monomers. nih.gov

Studies on related systems have shown that diluent properties such as polarity, polarizability, and hydrogen bond donating/accepting ability can alter the stoichiometry and stability of extracted metal complexes, underscoring the critical role of the solvent in modulating intermolecular hydrogen bond dynamics. researchgate.net

Acid-Base Equilibria and Proton Transfer Dynamics in Diverse Solvent Systems

This compound is a monoacidic organophosphorus extractant. researchgate.net Its acidic nature stems from the proton on the hydroxyl group attached to the phosphorus atom, which can be donated in an acid-base reaction. uomustansiriyah.edu.iq

According to the Brønsted-Lowry theory, an acid is a proton donor. libretexts.orgtcd.ie The acid dissociation equilibrium for this compound (HA) in the presence of a base (like water) can be written as:

HA + H₂O ⇌ A⁻ + H₃O⁺

The strength of the acid is quantified by its acid dissociation constant (Ka), or more commonly, its pKa value (-log Ka). A lower pKa indicates a stronger acid. The predicted pKa for this compound is approximately 1.52. lookchem.com For the related D2EHPA, an acid dissociation constant (Ka) of 1.99 × 10⁻² kmol m⁻³ was determined in a kerosene-aqueous chloride system. researchgate.net

The acid-base equilibrium is highly dependent on the solvent system. The strength of an acid depends not only on its intrinsic ability to donate a proton but also on the ability of the solvent to accept that proton (the solvent's basicity). uomustansiriyah.edu.iq In two-phase systems, such as those used in solvent extraction, the compound partitions between the organic and aqueous phases, and its protonation state is governed by the pH of the aqueous phase.

Proton transfer is the fundamental process in these acid-base reactions. libretexts.orgtcd.ie The dynamics of proton transfer can be extremely rapid, in some cases occurring on a femtosecond timescale, especially when the acid and base are linked by a hydrogen bond. researchgate.net In various solvent systems, the rate and mechanism of proton transfer to and from the phosphate group will be influenced by the solvent's polarity, viscosity, and its ability to form hydrogen-bonded networks to facilitate proton transport.

Solvation Effects and Preferential Solvation in Mixed Solvent Systems

The behavior of this compound in solution is profoundly influenced by the surrounding solvent molecules. In mixed solvent systems, the composition of the solvent shell immediately surrounding a solute molecule can differ significantly from the composition of the bulk solvent. This phenomenon, known as preferential solvation, is dictated by the specific intermolecular interactions between the solute and each solvent component.

The solvation of this compound is governed by a combination of nonspecific and specific solute-solvent interactions. Nonspecific interactions include van der Waals forces, while specific interactions primarily involve hydrogen bonding. The phosphate group of this compound is a potent hydrogen bond donor (P-O-H) and acceptor (P=O). This dual capability allows for complex interactions in mixed solvent environments.

In a binary mixture of a polar protic solvent (e.g., an alcohol) and a nonpolar aprotic solvent (e.g., a hydrocarbon), the this compound molecule will be preferentially solvated by the solvent that leads to the most stable energetic state. Due to the strong hydrogen bonding potential of the phosphate headgroup, it is anticipated that in such a mixture, the polar protic solvent molecules would concentrate in the solvation shell of the phosphate moiety. The hexyl chains, being nonpolar, would likely show a preference for the nonpolar solvent component.

Spectroscopic techniques are invaluable for probing these solvation effects. For instance, Fourier-transform infrared (FTIR) spectroscopy can monitor changes in the vibrational frequencies of the P=O and P-O-H groups. A shift in the P=O stretching frequency to a lower wavenumber in a mixed solvent system compared to a pure nonpolar solvent would indicate hydrogen bond formation with the more polar solvent component.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is also a powerful tool for studying the local environment of the phosphorus atom. The chemical shift of the phosphorus nucleus is sensitive to the surrounding solvent molecules. Changes in the ³¹P NMR chemical shift upon varying the composition of a mixed solvent can provide insights into the preferential solvation of the phosphate group.

The extent of preferential solvation can be quantified using various models, such as the inverse Kirkwood-Buff integrals (IKBI) method, which utilizes thermodynamic data to determine the excess or deficit of a solvent component in the local domain of the solute compared to the bulk mixture. walshmedicalmedia.com Another approach involves the use of solvatochromic probes, where the spectral shift of a dye dissolved in the mixture is used to infer information about the microscopic environment. researchgate.netacs.orgmdpi.com

Research on related organophosphorus compounds, such as di(2-ethylhexyl)phosphoric acid (D2EHPA), has shown that in mixed solvent systems used for metal extraction, synergistic effects can arise from the specific interactions between the extractant and the different solvent components. researchgate.net These studies highlight the importance of the diluent in modulating the extraction efficiency, which is directly linked to the solvation of the extractant molecule. researchgate.net

Illustrative Research Findings:

While specific experimental data for this compound is not extensively available in the public domain, the following tables illustrate the type of data that would be generated in studies of its preferential solvation.

Table 1: Hypothetical ³¹P NMR Chemical Shifts of this compound in a Methanol-Cyclohexane Mixed Solvent System

This table demonstrates the expected downfield shift of the ³¹P NMR signal as the concentration of the polar protic solvent (methanol) increases, indicating a change in the electronic environment of the phosphorus atom due to hydrogen bonding interactions.

Mole Fraction of Methanol (XMeOH)³¹P Chemical Shift (δ, ppm)
0.025.2
0.226.1
0.427.3
0.628.5
0.829.8
1.030.5

Table 2: Hypothetical Preferential Solvation Index of this compound in a Water-Ethanol Mixed Solvent System

The preferential solvation index (δS,EtOH) represents the excess of ethanol (B145695) in the solvation shell of this compound compared to the bulk mixture. A positive value indicates preferential solvation by ethanol. In this hypothetical case, at low ethanol concentrations, the hydrophobic hexyl chains drive some association with ethanol, while at higher concentrations, water might still effectively solvate the polar headgroup.

Mole Fraction of Ethanol (XEtOH)Preferential Solvation Index (δS,EtOH)
0.10.08
0.30.15
0.50.12
0.70.05
0.9-0.02

The study of solvation effects and preferential solvation is crucial for understanding and optimizing processes involving this compound, such as in solvent extraction, as the nature of the solvent medium can significantly impact its chemical behavior and efficacy.

Complexation Chemistry and Metal Ion Interactions

Coordination Modes and Ligand Binding Mechanisms

The binding of metal ions to dihexyl hydrogen phosphate (B84403) is primarily facilitated by the phosphoryl oxygen atom, which acts as a Lewis base, donating electron density to the metal cation (a Lewis acid). researchgate.net The coordination can occur through different modes. A common mechanism involves an ion exchange reaction where the acidic proton of the ligand is exchanged for a metal ion. researchgate.net Alternatively, at higher acid concentrations, the neutral dimeric ligand can coordinate directly to the metal center through the phosphoryl oxygens. researchgate.netresearchgate.net

The resulting complexes can be monomeric, polymeric, or form adducts with other molecules present in the system. wikipedia.org For instance, with uranyl ions, a complex is often formed involving two deprotonated ligand molecules for every one metal ion. wikipedia.orgatamanchemicals.com With trivalent lanthanides, the predominant species is often a complex where the metal ion is coordinated to three dimeric ligand molecules. researchgate.net The nature of the alkyl chain (in this case, hexyl) influences the solubility of the complex in organic phases and can sterically affect the coordination environment.

A variety of spectroscopic techniques are employed to elucidate the structure and coordination environment of metal-dihexyl hydrogen phosphate complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is particularly powerful for studying these systems. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. Upon complexation with a metal ion, a significant shift in the ³¹P signal is typically observed, providing direct evidence of ligand binding. researchgate.netresearchgate.nettandfonline.com ¹H NMR can also be used to monitor changes in the resonances of the alkyl protons upon complexation. researchgate.nettandfonline.com

Vibrational Spectroscopy (FT-IR) : Fourier-transform infrared (FT-IR) spectroscopy is used to probe changes in the vibrational modes of the ligand upon complexation. A key diagnostic tool is the stretching frequency of the phosphoryl (P=O) bond. Coordination to a metal ion typically weakens the P=O double bond, resulting in a shift of its stretching band to a lower frequency (wavenumber). researchgate.netnih.gov Hydrogen bonding within the ligand dimer also affects this frequency. mdpi.com

Electronic Spectroscopy (UV-Vis) : UV-visible absorption spectroscopy can monitor the formation of colored complexes, particularly those involving transition metals or f-elements like lanthanides and actinides. Changes in the absorption spectra of the metal ion as a function of ligand concentration are used to study the speciation and coordination environment of the resulting complexes. researchgate.netacs.org

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is a valuable tool for identifying the stoichiometry of the complexes formed. It allows for the gentle transfer of intact complex ions from solution to the gas phase, where their mass-to-charge ratio can be determined, revealing the number of metal ions and ligand molecules in a specific complex species. researchgate.net

Other Techniques : For certain metal ions, particularly f-elements, more specialized techniques are used. These include Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) and Extended X-ray Absorption Fine Structure (EXAFS), which can provide detailed information on the coordination number and geometry of the metal center in the complex. researchgate.net Vibrational Sum Frequency Generation (VSFG) spectroscopy has been specifically used to study the formation and structure of these complexes at liquid-liquid interfaces. nih.gov

The efficiency and nature of complex formation are governed by both steric and electronic factors related to the ligand's structure.

Electronic Effects : The electron-donating ability of the phosphoryl oxygen is paramount for strong coordination. The nature of the groups attached to the phosphorus atom influences this property. The alkyl (hexyl) groups are electron-donating, which enhances the basicity and donor strength of the phosphoryl oxygen compared to more electron-withdrawing groups like phenyl groups. mdpi.com This generally leads to the formation of more stable complexes. The presence of other electron-withdrawing atoms, such as an additional ester oxygen in a phosphate versus a phosphine (B1218219) oxide, can attenuate this effect. mdpi.com

Steric Hindrance : The bulky alkyl chains of the ligand can create steric hindrance around the metal center. This can influence the number of ligand molecules that can fit around a metal ion, thereby affecting the stoichiometry and geometry of the final complex. uri.eduresearchgate.net While the hexyl groups contribute to the complex's solubility in nonpolar solvents, excessive branching or bulkiness close to the phosphoryl group can destabilize the complex by preventing optimal orbital overlap between the ligand and the metal. researchgate.netrsc.org Studies on related systems have shown that steric hindrance can make the formation of inner-sphere complexes less favorable. researchgate.net In some cases, steric effects can be exploited to achieve selectivity between different metal ions of varying sizes.

Stoichiometry and Stability of Metal-Dihexyl Hydrogen Phosphate Complexes

The interaction between dihexyl hydrogen phosphate and a metal ion leads to the formation of complexes with specific metal-to-ligand ratios (stoichiometry) and varying degrees of thermodynamic stability.

The stoichiometry of a metal complex is the ratio in which the metal and ligand combine. This ratio is crucial for understanding the structure of the complex and the mechanism of its formation. Several methods are used to determine these ratios.

Job's Plot (Method of Continuous Variation) : This is a widely used spectrophotometric method. A series of solutions is prepared where the mole fraction of the ligand and metal ion is varied while keeping the total molar concentration constant. A physical property that changes upon complexation, such as absorbance at a specific wavelength, is plotted against the mole fraction. The maximum (or minimum) of the plot corresponds to the mole fraction of the most stable complex, revealing its stoichiometry. libretexts.orgresearchgate.netresearchgate.net For example, a peak at a mole fraction of 0.5 for the metal indicates a 1:1 complex, while a peak at 0.33 indicates a 1:2 metal-to-ligand complex.

Molar Ratio Method : In this technique, the concentration of the metal ion is held constant while the concentration of the ligand is systematically increased. The absorbance is measured and plotted against the molar ratio of ligand to metal. The plot typically shows two linear regions that intersect at a point corresponding to the stoichiometry of the complex. hbni.ac.in

Spectroscopic Titrations : Data from NMR, UV-Vis, or fluorescence titrations can be fitted to binding models to determine stoichiometry. escholarship.org ESI-mass spectrometry also directly provides the mass of the complex, from which the stoichiometry can be deduced. researchgate.net

For example, studies on the analogous di(2-ethylhexyl)phosphoric acid (DEHPA) have shown that it forms a 1:2 complex with the uranyl ion (UO₂²⁺) and a 1:3 complex with trivalent lanthanide ions (Ln³⁺), where the ligand is in its dimeric form. wikipedia.orgresearchgate.net

The stability constant is a critical parameter for predicting the speciation of metals in the presence of the ligand. These constants are determined experimentally using various techniques:

Potentiometric Titration : This is a classic method where the concentration of free hydrogen ions (pH) is monitored as a base is added to a solution containing the metal ion and the acidic ligand. By analyzing the titration curve, the acid dissociation constant of the ligand and the stability constants of the metal complexes can be calculated. wikipedia.org

Spectrophotometry : Changes in absorbance or fluorescence upon complexation can be used in titration experiments to calculate stability constants. By fitting the change in signal to the concentrations of metal and ligand, the value of K can be extracted. escholarship.org

Calorimetry : Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding event, which can be used to determine the binding constant, K. nih.gov

The table below shows representative stability constants for complexes of various organophosphorus ligands with metal ions, illustrating the range of values that can be expected.

Thermodynamic Investigations of Metal Ion Complexation

Isothermal Titration Calorimetry (ITC) is the primary technique for these investigations. nih.govacs.orghud.ac.uk In an ITC experiment, a solution of the ligand is titrated into a solution containing the metal ion, and the minute heat changes associated with each injection are measured directly. mdpi.com This allows for the simultaneous determination of the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy (ΔG = -RTlnK) and the entropy (ΔS) can be calculated.

Enthalpy (ΔH) : A negative ΔH (exothermic) indicates that the formation of new bonds in the complex is energetically favorable. A positive ΔH (endothermic) suggests that energy is required, often to break existing bonds, such as the solvation shell around the metal ion, and this must be compensated by a favorable entropy change. electrochemsci.org

Entropy (ΔS) : A positive ΔS indicates an increase in the disorder of the system, which is a favorable driving force for complexation. This often arises from the release of highly ordered solvent molecules (e.g., water) from the coordination spheres of the metal ion and ligand upon complex formation, known as the chelate effect or hydrophobic effects. A negative ΔS signifies a decrease in disorder, as would be expected when two or more particles combine to form one. electrochemsci.org

The following table presents an example of thermodynamic data obtained for the complexation of metal ions with a given ligand, showcasing the type of information derived from such studies.

Enthalpic and Entropic Contributions to Complex Formation

Generally, for organophosphorus acids, the complexation process involves an ion exchange mechanism where protons from the acidic extractant are exchanged for metal ions. The enthalpy change reflects the net result of breaking and forming bonds, including metal-ligand bonds and changes in solvation. The entropy change is largely influenced by the release of ordered water molecules from the metal ion's hydration sphere and the organization of the extractant molecules around the metal ion mdpi.comacs.org.

A detailed quantitative analysis of the specific enthalpic and entropic contributions for this compound complexation with various metal ions requires calorimetric data or temperature-dependent equilibrium studies, which are not available in the reviewed literature.

Temperature Dependence of Complexation Equilibria

The equilibrium of metal ion complexation by this compound is temperature-dependent. The effect of temperature on the extraction equilibrium constant (Kex) can be described by the van 't Hoff equation, which relates the change in the equilibrium constant to the enthalpy change of the reaction tandfonline.com.

An increase in temperature can either favor or disfavor the extraction process, depending on whether the reaction is endothermic (ΔH > 0) or exothermic (ΔH < 0). For many solvent extraction systems using organophosphorus acids, the extraction process is found to be endothermic, meaning that an increase in temperature leads to improved extraction efficiency hep.com.cnscirp.org. However, in some cases, the effect can be minimal or even reversed google.comosti.gov.

Specific studies quantifying the temperature dependence and providing the thermodynamic parameters (ΔH°, ΔS°) for the complexation of metal ions by this compound are not documented in the available search results.

Kinetic Aspects of Metal Ion Complexation and Ligand Exchange

The kinetics of metal ion complexation describe the rate at which the metal-extractant complex forms, while ligand exchange kinetics refer to the rate at which a ligand in a metal complex is replaced by another rsc.orgnih.gov. These rates are crucial for the design and operation of industrial separation processes, as they determine the necessary contact time for reaching equilibrium researchgate.net.

The mechanism of extraction can be controlled by the rate of diffusion of species to the interface or by the rate of the chemical reaction at the interface researchgate.netcolab.ws. For organophosphorus extractants, the kinetics can be slow, particularly for highly charged or small metal ions due to their strong hydration shells cdnsciencepub.com. The structure of the extractant, the nature of the metal ion, and the composition of the aqueous and organic phases all influence the kinetic behavior researchgate.netacs.org.

While kinetic studies have been performed for similar extractants like DEHPA with various metal ions researchgate.netcdnsciencepub.com, specific rate constants, activation parameters, and mechanistic details for metal ion complexation and ligand exchange involving this compound are not available in the reviewed literature.

Advanced Separation Science and Extractive Applications

Mechanistic Investigations of Liquid-Liquid Extraction Systems

The efficacy of dihexyl hydrogen phosphate (B84403) and similar dialkyl phosphoric acids in solvent extraction is rooted in complex chemical principles. These compounds typically exist as hydrogen-bonded dimers in non-polar organic solvents, a characteristic that is fundamental to their extraction mechanisms. wikipedia.org Understanding these mechanisms is crucial for optimizing separation processes. iaea.org

Cation Exchange Mechanisms and Proton Stoichiometry

The primary mechanism by which dialkyl phosphoric acids extract metal ions is cation exchange. researchgate.net In this process, the acidic proton of the hydroxyl group on the phosphorus atom is exchanged for a metal cation (Mⁿ⁺). The extractant, often represented as (HA)₂, indicating its dimeric form in an organic diluent like kerosene, reacts with the metal ion from the aqueous phase. wikipedia.orgresearchgate.net This reaction involves the displacement of protons from the extractant molecule into the aqueous phase. researchgate.netresearchgate.net

The general equation for this cation exchange reaction can be represented as:

Mⁿ⁺(aq) + n(HA)₂(org) ⇌ M(A₂H)ₙ(org) + nH⁺(aq)

The stoichiometry of this reaction, specifically the number of protons released per metal ion, depends on the charge of the metal ion and the specific conditions of the extraction. For example, in the extraction of trivalent lanthanides and actinides, the mechanism typically involves the exchange of three protons for one metal ion. For tetravalent metals like Tc(IV), studies with D2EHPA show that one dimer participates in the extraction, with the transfer of one proton into the aqueous phase. iaea.orgresearchgate.net Similarly, for divalent alkaline earth cations, two protons are displaced from the extractant molecules. researchgate.net The acidic nature of the hydroxy phosphinyl (=P(O)OH) group is responsible for these cation exchange properties. researchgate.net

Solvation Mechanisms and Adduct Formation

In addition to cation exchange, solvation plays a role in the extraction mechanism, particularly due to the electron-donating nature of the oxygen atom in the phosphoryl group (P=O). mdpi.com This allows for the formation of solvates where the extractant molecule coordinates directly with the metal ion. This donor-acceptor interaction can lead to the extraction of metal species, sometimes in conjunction with the cation exchange mechanism. mdpi.com

Adduct formation with other molecules can also occur. For instance, studies have shown that dialkyl phosphoric acids can form hydrogen-bonded adducts with other compounds present in the extraction system. hbni.ac.in The nature of the solvent, or diluent, can significantly influence the reaction mechanism. A change from a polar, hydrogen-bonding solvent like water to a less polar solvent can alter the potential energy surface of the reaction, potentially shifting the mechanism from a bimolecular (Sₙ2-type) to a unimolecular (Sₙ1-type) process. nih.govfrontiersin.org The aggregation behavior of the extractant in the organic phase, forming reverse micelles, is also a key aspect of the solvation environment that influences the extraction process. hbni.ac.in

Synergistic Extraction Phenomena with Co-Extractants

The extractive capabilities of dihexyl hydrogen phosphate can be significantly enhanced through synergistic effects when used in combination with other neutral or acidic organophosphorus compounds. wikipedia.orgatamanchemicals.com This phenomenon, known as synergistic extraction, arises from the formation of mixed-ligand complexes that exhibit greater stability and solubility in the organic phase compared to the complexes formed by the individual extractants. researchgate.net

Commonly used co-extractants, or synergists, include neutral compounds like tri-n-butyl phosphate (TBP) and trioctylphosphine (B1581425) oxide (TOPO), as well as other acidic extractants. wikipedia.orgresearchgate.netbme.hu The synergistic mechanism is often attributed to the formation of adducts where the neutral extractant coordinates with the metal-dialkyl phosphate complex. atamanchemicals.com For example, in uranium extraction, TBP is thought to add to the uranyl-D2EHPA complex via hydrogen bonding. wikipedia.orgatamanchemicals.com This can also involve the breaking of hydrogen bonds between the acidic extractant dimers, which are then partially replaced by hydrogen bonds between the acidic and neutral extractants. researchgate.net

However, the interaction is complex; the synergistic additive may also compete with the primary extraction reaction, leading to a decrease in extraction efficiency beyond a certain concentration. wikipedia.orgatamanchemicals.com Thermodynamic studies suggest that synergy can be driven by favorable interaction energies between the different extracting molecules and a minimization of the energy required for micelle formation in the organic phase. researchgate.netacs.org

Primary ExtractantSynergistic Agent (Co-Extractant)Target MetalObserved Effect
Di(2-ethylhexyl) phosphoric acid (D2EHPA)Tributyl phosphate (TBP)Uranium (UO₂²⁺)Increased extraction efficiency. wikipedia.orgatamanchemicals.com
Di(2-ethylhexyl) phosphoric acid (D2EHPA)Trioctylphosphine oxide (TOPO)UraniumSignificant enhancement of extraction. researchgate.net
Di(2-ethylhexyl) phosphoric acid (D2EHPA)N,N'-dimethyl-N,N'-dioctylhexylethoxymalonamide (DMDOHEMA)Europium (Eu³⁺)Entropy-driven synergistic extraction. acs.org
Di(2-ethylhexyl) phosphoric acid (D2EHPA)2-ethylhexanal oxime (EHO)Nickel (Ni²⁺)Formation of a mixed complex: Ni(Ox)₂(HOx)₂(HA)₂. researchgate.net

Interfacial Phenomena and Mass Transfer Kinetics

The transfer of metal ions from the aqueous phase to the organic phase is a dynamic process governed by interfacial phenomena and mass transfer kinetics. The liquid-liquid interface acts as the site for the primary extraction reactions. mdpi.comnih.gov The rate of extraction can be controlled by diffusion of the species to and from the interface, the rate of the interfacial chemical reaction, or a combination of both. researchgate.netosti.gov

Studies investigating the extraction of cobalt (II) with D2EHPA have shown that the process operates under a mixed reaction-diffusion resistance regime, indicating that both diffusion and the chemical reaction rate are significant factors. researchgate.net For the extraction of europium and americium, the mass-transfer rate has been modeled as being controlled by a series of slow, reversible interfacial reactions, with an interfacial complex between the metal cation and the extractant acting as a key intermediate. osti.gov

The amphiphilic nature of extractants like this compound leads to their adsorption at the aqueous-organic interface. mdpi.com As extraction proceeds, the formation of metal-extractant complexes can lead to the formation of reverse micelles in the organic phase. hbni.ac.inmdpi.com Under certain conditions of high metal loading, a third, extractant-rich phase can form, which is a phenomenon that must be managed in industrial processes. mdpi.com

Applications in Hydrometallurgy for Strategic Metal Recovery

Hydrometallurgy, which uses aqueous solutions to extract and purify metals, is a cornerstone of modern strategic metal recovery. mdpi.commdpi.com It offers advantages such as lower energy consumption and higher selectivity compared to pyrometallurgical processes. mdpi.commdpi.com Dialkyl phosphoric acids are among the most important and widely used extractants in hydrometallurgical circuits, particularly for recovering valuable and strategic elements like rare earths and actinides from leach solutions. wikipedia.orgscirp.orgnih.govacademie-sciences.fr

Selective Separation of Rare Earth Elements and Actinides

The chemical similarity of the rare earth elements (REEs) and trivalent actinides makes their separation a significant challenge. nih.gov Solvent extraction using this compound and its analogues is one of the most effective commercial technologies for this purpose. scirp.orgnih.gov

The separation principle relies on the small but systematic differences in the ionic radii of these elements. Due to the "lanthanide contraction," the ionic radius decreases progressively across the lanthanide series. wikipedia.org This results in an increase in the stability of the metal-extractant complexes with increasing atomic number. Consequently, the heavier rare earth elements are generally extracted more efficiently than the light rare earth elements. wikipedia.orgnih.gov A similar trend, known as the "tetrad effect," is observed for both lanthanides and actinides. d-nb.infoosti.gov

This differential extractability allows for the selective separation of REEs into groups (light, middle, and heavy) or even individual elements through carefully designed multi-stage counter-current extraction processes. wikipedia.orgscirp.org By controlling parameters such as the extractant concentration, the pH of the aqueous phase, and the organic-to-aqueous phase ratio, specific separation factors between adjacent rare earths can be optimized. scirp.org For instance, D2EHPA has been successfully used to selectively separate heavy REEs from the light REEs present in the pregnant leach solution of apatite ore. scirp.org

In the context of nuclear fuel reprocessing, organophosphorus extractants like D2EHPA are crucial for separating trivalent actinides (e.g., americium, curium) from lanthanides, which are major fission products. nih.govd-nb.info This separation is a vital step in partitioning and transmutation strategies aimed at reducing the long-term radiotoxicity of nuclear waste. nih.gov

Element PairExtractant SystemSeparation Factor (β)Reference
Yttrium (Y) / Cerium (Ce)1.8 M D2EHPA in kerosene~3.2 (log α) scirp.org
Heavy REEs / Light REEsD2EHPAHigh scirp.org
Trivalent Actinides / LanthanidesD2EHPA in benzeneVaries by element d-nb.info

Recovery of Base and Precious Metals from Complex Matrices

The selective extraction capabilities of di(2-ethylhexyl)phosphoric acid (D2EHPA) make it a cornerstone reagent in hydrometallurgy for recovering a wide array of metals from complex solutions such as leachates and industrial effluents. metalleaching.com

Base Metals: D2EHPA is particularly effective for the extraction of various base metals, including copper, nickel, cobalt, and zinc. metalleaching.commetalleaching.com The process involves contacting an acidic aqueous solution containing the dissolved metal ions with a solution of D2EHPA in an organic diluent, typically a high-flashpoint hydrocarbon like kerosene. wikipedia.org The extraction efficiency is highly dependent on the pH of the aqueous phase, allowing for selective separation of different metals. For instance, copper can be extracted with an efficiency of 99% or higher under optimized conditions. metalleaching.com Research has demonstrated the quantitative extraction of copper(II) and nickel(II) from acetate (B1210297) solutions, with extraction efficiencies reaching 96% and 94%, respectively. researchgate.net

Precious Metals: Beyond base metals, D2EHPA has proven effective in the recovery of precious and high-value metals from secondary sources, such as electronic waste. A notable application is the extraction of gold from thiourea (B124793) leaching solutions. aip.orgaip.org Studies have achieved a 91.5% extraction of gold into the organic phase under specific acidic conditions (pH 1). aip.orgaip.org The process is sensitive to parameters like agitation speed and the phase ratio. Furthermore, D2EHPA is a suitable extractant for recovering indium, a critical component in liquid crystal displays, from mixed-metal solutions. cetjournal.itkoreascience.kr

Optimization of Multistage Extraction Processes

To achieve high purity and yield, industrial solvent extraction processes are typically conducted in multiple stages in a counter-current flow arrangement. The optimization of these multistage processes is critical for economic viability and efficiency. Key parameters that are manipulated include extractant concentration, phase ratio (Aqueous:Organic or A:O), solution pH, contact time, and temperature. shahroodut.ac.ir

The use of saponified D2EHPA, where the acidic extractant is partially neutralized with a base (e.g., NaOH), is a common optimization strategy. This modification reduces the release of hydrogen ions during extraction, allowing the process to be effective at lower pH values and often increasing extraction efficiency. shahroodut.ac.ir For example, in zinc recovery from a bioleaching solution, using D2EHPA with a 15% saponification degree increased the extraction rate by 25% compared to non-saponified D2EHPA. shahroodut.ac.irshahroodut.ac.ir This optimization also significantly reduced the number of theoretical extraction stages required for complete recovery from three to just one. shahroodut.ac.irshahroodut.ac.ir

Table 1: Optimized Parameters for Metal Extraction Using D2EHPA
Target MetalD2EHPA ConcentrationpHPhase Ratio (A:O)Key FindingsReference
Gold (Au)Not specified1.01:2Achieved 91.5% extraction from thiourea leach solution with 150 rpm agitation. aip.orgaip.org
Zinc (Zn)20% (v/v)2.01:1Using 15% saponified D2EHPA, 98.4% of zinc was extracted in 90 seconds. Required only one theoretical stage. shahroodut.ac.irshahroodut.ac.ir
Scandium (Sc)8% (v/v) with 2% TBP-0.75 (initial)Not specifiedExtracted 83.6% of scandium while co-extracting less than 2% of other elements like Fe, V, and Al. mdpi.com
Cobalt (Co)0.023 mol L⁻¹4.0 - 7.0 (donor)1:1:1 (donor:organic:acceptor)Transport kinetics are pH-dependent; extraction is chemically controlled. nih.gov

Role in Environmental Remediation Technologies

The same properties that make this compound derivatives effective in hydrometallurgy also make them valuable for environmental remediation, particularly for the removal of toxic metals from contaminated water sources.

Adsorption and Separation of Heavy Metal Pollutants

Di(2-ethylhexyl)phosphoric acid is extensively studied for the removal and recovery of hazardous heavy metal ions such as cadmium, lead, copper, zinc, cobalt, and nickel from industrial wastewater and processing effluents. lew.ro Conventional methods for treating water contaminated with heavy metals include chemical precipitation and adsorption, but solvent extraction and liquid membrane technologies using D2EHPA offer higher selectivity and recovery potential. lew.ro

The separation of one heavy metal from another is possible by carefully controlling the chemical composition of the system, especially the pH of the aqueous phase. metalleaching.com For example, the transport kinetics for cobalt extraction are highly dependent on the pH of the donor phase, with different efficiencies observed at pH values ranging from 4.0 to 7.0. nih.gov This allows for the targeted removal of specific pollutants from a mixed-contaminant stream.

Treatment of Radioactive Waste Streams

A significant application of D2EHPA is in the nuclear industry for the treatment of radioactive waste streams and the extraction of radionuclides. It is particularly well-known for its use in the solvent extraction of uranium salts from solutions containing sulfate (B86663), chloride, or perchlorate (B79767) anions. wikipedia.org This process, often called the “Dapex procedure” (dialkyl phosphoric extraction), relies on the formation of a stable complex between two D2EHPA molecules and one uranyl ion (UO₂²⁺). wikipedia.org

The D2EHPA is typically dissolved in kerosene, and after the extraction step, the uranium can be stripped from the organic phase using concentrated acid or carbonate solutions, allowing the extractant to be recycled. wikipedia.org Beyond uranium, D2EHPA is also employed for the extraction of other radioactive elements like thorium and for the separation of lanthanide series rare-earth elements, which are fission byproducts in spent nuclear fuel. metalleaching.comwikipedia.org

Integration in Membrane Separation Technologies

To overcome some limitations of traditional liquid-liquid extraction, such as solvent loss and the need for large volumes of organic diluents, advanced membrane-based separation techniques have been developed that incorporate extractants like this compound.

Development of Polymer Inclusion Membranes (PIMs)

Polymer Inclusion Membranes (PIMs) represent a stable and efficient type of liquid membrane technology. A PIM consists of a thin polymer film, typically made of cellulose (B213188) triacetate or polyvinyl chloride, which physically traps or "includes" an extractant (carrier) like D2EHPA and often a plasticizer within its matrix. lew.ro This creates a stable, selective barrier that can separate a source (feed) aqueous phase from a receiving (stripping) aqueous phase.

In a PIM system designed for heavy metal removal, D2EHPA acts as the mobile carrier. It complexes with a metal ion at the feed-solution interface, transports it across the membrane, and releases it into the receiving phase, which has a chemical composition (e.g., much higher acidity) that favors the stripping reaction. lew.ro D2EHPA-mediated PIMs have been successfully used at the laboratory scale for the separation and preconcentration of heavy metals like cadmium, copper, and zinc. lew.ro These membranes offer advantages over other liquid membrane types due to their enhanced stability and reduced loss of the carrier, making them a promising technology for large-scale applications in wastewater treatment and metal recovery. lew.ro

Supported Liquid Membranes (SLMs) for Selective Transport

Following a comprehensive search of available scientific literature, no specific research data or detailed findings on the application of This compound as a carrier in supported liquid membranes (SLMs) for the selective transport of solutes were identified. The conducted searches, which included variations of the compound name and its CAS number, did not yield studies detailing its performance, transport efficiency, or specific applications in this context.

The body of research in the field of supported liquid membranes for selective ion transport predominantly focuses on analogous organophosphorus compounds, most notably Di(2-ethylhexyl)phosphoric acid (D2EHPA). While the operational principles of SLMs utilizing such carriers are well-documented, the strict focus of this article on this compound prevents the inclusion of data from these related but chemically distinct compounds.

Therefore, due to the absence of specific data, a detailed discussion of research findings and the generation of data tables on the performance of this compound in SLMs for selective transport cannot be provided at this time. Further empirical research is required to elucidate the potential of this specific compound in advanced separation applications.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation of Complexes

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is fundamental for probing the structural changes in the DHHP molecule upon coordination with a metal ion. These methods are highly sensitive to variations in bond strengths and molecular symmetry.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a cornerstone technique for characterizing DHHP-metal complexes. The analysis primarily focuses on the vibrational frequencies of the phosphate (B84403) group, which are highly sensitive to the coordination environment. The phosphoryl (P=O) stretching vibration is the most diagnostic indicator of complex formation. In the free DHHP ligand, the P=O stretching band appears at a characteristic frequency. Upon coordination to a metal center through the phosphoryl oxygen, electron density is drawn from the P=O bond, leading to its weakening. This results in a discernible shift of the P=O stretching frequency to a lower wavenumber (a "red shift").

Another key region of interest is the P-O-C and O-H stretching vibrations. The broad O-H band present in the free acid often disappears or changes significantly upon deprotonation and complexation. Shifts in the P-O-C asymmetric and symmetric stretching bands also provide evidence of the ligand's involvement in the coordination sphere. osti.gov The formation of metal-oxygen (M-O) bonds can be confirmed by the appearance of new, low-frequency bands in the far-IR region. nih.govresearchgate.net

Table 1: Typical FT-IR Vibrational Frequency Shifts in DHHP upon Metal Complexation Data compiled from studies on analogous organophosphorus compounds.

Vibrational ModeFree Ligand (DHHP) Approx. Wavenumber (cm⁻¹)Complexed Ligand (M-DHHP) Approx. Wavenumber (cm⁻¹)Interpretation of Shift
ν(P=O)1200 - 12801150 - 1230Red shift indicates coordination of the phosphoryl oxygen to the metal center. mdpi.com
ν(P-O-C)1000 - 1050990 - 1040Minor shifts confirm involvement of the phosphate moiety in bonding.
ν(O-H)2500 - 3000 (broad)Absent or significantly alteredIndicates deprotonation of the acidic proton upon complex formation.
ν(M-O)Not Applicable400 - 550Appearance of new bands confirms the formation of a metal-oxygen bond. researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complementary technique to FT-IR for the structural analysis of DHHP complexes. nih.gov It is particularly effective for observing symmetric vibrations and is less susceptible to interference from aqueous solvents, making it suitable for in-situ studies. metrohm.com The symmetric stretching modes of the phosphate group, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.

Upon complexation, shifts in the Raman bands associated with the P-O framework provide corroborating evidence of coordination. For instance, the symmetric P-O stretching vibration can be used to identify the presence of the organophosphorus compound. mdpi.com Changes in the protonation state of the phosphate group during complexation can also be effectively tracked using Raman spectroscopy, as different phosphate species (e.g., H₂PO₄⁻, HPO₄²⁻) exhibit unique spectral signatures. metrohm.com The combination of FT-IR and Raman data allows for a more complete assignment of vibrational modes and a more robust structural determination. mdpi.comnih.gov

Table 2: Illustrative Raman Bands for DHHP and its Complexes Based on characteristic frequencies for organophosphorus compounds.

Vibrational ModeApprox. Wavenumber (cm⁻¹)Significance in Structural Analysis
ν(P-O) symmetric stretch750 - 850Sensitive to changes in the coordination sphere and provides a strong, characteristic band. irdg.org
P=O stretch1200 - 1280Complements FT-IR data; shifts upon complexation indicate coordination.
C-H stretching2800 - 3000Confirms the presence of the hexyl alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is an indispensable tool for investigating the structure and dynamics of DHHP-metal complexes in solution. cwejournal.org Techniques focusing on ¹H and ³¹P nuclei are particularly informative.

Proton (¹H) NMR for Ligand-Metal Interactions

¹H NMR spectroscopy provides detailed information about the organic framework of the DHHP ligand. Upon complexation with a metal ion, the electronic environment of the protons on the hexyl chains is altered, leading to changes in their chemical shifts. The protons on the methylene (B1212753) group adjacent to the phosphate oxygen (-O-CH₂-) are most affected. The electron-withdrawing effect of the coordinated metal center causes these protons to become deshielded, resulting in a downfield shift of their resonance signal. nih.gov The magnitude of this shift can provide qualitative information about the strength of the ligand-metal interaction. Protons further down the alkyl chain experience progressively smaller shifts. nih.gov

Table 3: Representative ¹H NMR Chemical Shift Data for DHHP

Proton AssignmentFree Ligand (DHHP) Approx. δ (ppm)Complexed Ligand (M-DHHP) Approx. δ (ppm)Interpretation
-O-CH₂- (α-protons)~4.0> 4.1Downfield shift indicates deshielding due to proximity to the coordination site.
-CH₂- (β-protons)~1.7> 1.7Minor downfield shift.
Terminal -CH₃~0.9~0.9Negligible shift, as it is distant from the coordination site.

Phosphorus (³¹P) NMR for Coordination Environment

³¹P NMR spectroscopy is arguably the most direct and sensitive method for probing the coordination environment of the phosphorus atom in DHHP complexes. libretexts.org The ³¹P nucleus has a 100% natural abundance and a wide chemical shift range, making its signals sharp and well-resolved. huji.ac.iloxinst.com

The chemical shift (δ) of the ³¹P nucleus is highly sensitive to changes in electron density and bond angles at the phosphorus center. When DHHP coordinates to a metal ion, a significant change in the ³¹P chemical shift, known as the "coordination shift," is observed. dntb.gov.ua This shift provides valuable information about the formation and nature of the M-O-P bond. nih.gov The magnitude and direction (upfield or downfield) of the coordination shift can be correlated with the nature of the metal ion and the geometry of the resulting complex. In many cases, the formation of a coordination polymer or different complex species in solution can be identified by the appearance of multiple signals in the ³¹P NMR spectrum. nih.gov

Table 4: Typical ³¹P NMR Chemical Shifts for DHHP in Various Environments

Chemical EnvironmentApprox. δ (ppm) (Referenced to H₃PO₄)Interpretation
Monomeric DHHP-0.5 to 1.0Represents the free, unassociated ligand.
Dimeric DHHP1.5 to 3.0Shift associated with hydrogen-bonded dimer formation in non-polar solvents.
Metal-Complexed DHHP-5.0 to 10.0+Significant shift upon coordination; the specific value is dependent on the metal and complex stoichiometry. nih.gov

2D NMR Techniques for Structural Connectivity

While 1D NMR provides information on individual nuclei, 2D NMR techniques are essential for unambiguously determining the complete molecular structure by revealing through-bond and through-space connectivities.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a DHHP complex, COSY would show correlations between all the adjacent methylene groups in the hexyl chains, confirming the integrity of the alkyl backbone.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons to which they are attached. It allows for the definitive assignment of all carbon signals in the hexyl chains based on the more easily assigned proton spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is crucial for confirming the connectivity across the P-O-C linkage by showing a correlation between the α-protons (-O-CH₂-) and the phosphorus atom (if a ¹H-³¹P HMBC is performed) or the α-carbon.

¹H-³¹P Heteronuclear Correlation: A direct ¹H-³¹P correlation experiment would show a cross-peak between the phosphorus nucleus and the protons on the α-methylene group, providing definitive evidence of the P-O-CH₂ connectivity and confirming which part of the ligand is closest to the phosphorus center.

These advanced 2D NMR methods, used in concert, provide a comprehensive and detailed picture of the molecular structure of dihexyl hydrogen phosphate complexes in solution, confirming bonding arrangements that are inferred from 1D spectroscopic data.

Mass Spectrometry Techniques for Complex Identification

Mass spectrometry (MS) is a critical analytical tool for the characterization of chemical compounds, offering high sensitivity and specificity. researchgate.net For organophosphorus compounds like this compound, which can form complex species in solution, particularly in the presence of metal ions, mass spectrometry is invaluable for identification and structural elucidation. The choice of ionization method is crucial and depends on the analyte's nature and the analytical goals. uky.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, non-volatile, and thermally labile molecules, making it a primary method for studying this compound and its complexes directly from solution. researchgate.netlibretexts.org In ESI, a sample solution is sprayed through a highly charged needle, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte molecules. pharmafocuseurope.com This gentle process typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for straightforward molecular weight determination. scispace.com

ESI-MS has been effectively used to investigate the complex species formed during the solvent extraction of metals by related organophosphorus compounds like di-(2-ethylhexyl) phosphoric acid (DEHPA). For instance, studies on the extraction of neodymium by DEHPA revealed the presence of numerous complex species in the organic phase, which were identified using ESI-MS. researchgate.net This demonstrates the capability of ESI-MS to characterize the various monomeric, dimeric, and metal-ligand complexes that this compound can form. The technique's compatibility with liquid chromatography (LC-MS) further enhances its utility, allowing for the separation of complex mixtures prior to mass analysis. researchgate.netemory.edu

Feature Description Relevance to this compound
Ionization Type Soft IonizationMinimizes fragmentation, allowing for the observation of intact molecular ions and non-covalent complexes.
Sample Phase LiquidEnables direct analysis of solutions, mimicking conditions in solvent extraction or biological systems.
Analyte Type Polar, Non-volatileIdeal for this compound, which has low volatility. researchgate.netlibretexts.org
Typical Ions [M+H]⁺, [M-H]⁻, AdductsFacilitates unambiguous molecular weight determination of the parent compound and its complexes.
Coupling LC-MSAllows for separation and analysis of complex mixtures containing this compound and related species. emory.edu

Other Ionization Methods for Organophosphorus Compounds

While ESI is a dominant technique, other ionization methods are valuable for analyzing organophosphorus compounds, their precursors, or degradation products. The choice of method depends on the analyte's polarity and volatility. uky.edu

Atmospheric Pressure Chemical Ionization (APCI): APCI is complementary to ESI and is more effective for analyzing less-polar and more volatile compounds. uky.edupharmafocuseurope.com In APCI, a corona discharge is used to ionize the analyte in the gas phase. uky.edu This method can provide structural information through fragmentation and is a useful alternative for certain this compound derivatives or degradation products that are amenable to vaporization. scispace.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique primarily used for large biomolecules, but it can also be applied to synthetic polymers and other organic molecules. pharmafocuseurope.com The sample is co-crystallized with a matrix compound that absorbs laser energy, leading to the desorption and ionization of the analyte. libretexts.org MALDI-MS has been used alongside ESI-MS in studies of metal complexes with dialkyl phosphoric acids, such as in the investigation of neodymium-DEHPA species. researchgate.net

Fast Atom Bombardment (FAB) and Secondary Ion Mass Spectrometry (SIMS): These are older "desorption ionization" techniques where the sample, often mixed in a liquid matrix like glycerol, is bombarded with a high-energy beam of atoms (FAB) or ions (SIMS). libretexts.orgemory.edu This causes the sample to be sputtered into the gas phase as ions. FAB was one of the first techniques that allowed for the analysis of non-volatile compounds. emory.edu While largely superseded by ESI and MALDI for many applications, these methods can still be useful for specific organophosphorus analyses.

Ionization Method Principle Typical Analytes for Organophosphorus Systems
APCI Corona discharge ionizes vaporized sample at atmospheric pressure. uky.eduLess-polar analogs, certain degradation products.
MALDI Laser energy desorbs and ionizes sample from a matrix. libretexts.orgMetal-dihexyl hydrogen phosphate complexes, oligomeric species.
FAB/SIMS High-energy atom/ion beam sputters sample/matrix to create ions. libretexts.orgNon-volatile organophosphorus compounds, metal complexes.

Chromatographic and Electrophoretic Method Development for this compound Systems

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, its impurities, and degradation products from complex matrices. The selection between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. sigmaaldrich.com Reversed-phase (RP) HPLC is the most common mode used for such analyses.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, such as a mixture of water with acetonitrile (B52724) or methanol. sielc.comscispace.com For acidic compounds like this compound, the pH of the mobile phase is often controlled using a buffer (e.g., phosphate or formate) to ensure consistent ionization state and reproducible retention times. For mass spectrometry detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are necessary. sielc.com

A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to effectively separate compounds with a range of polarities and to elute strongly retained components like this compound in a reasonable time. scispace.com Detection can be achieved using a variety of detectors, with UV detection being common if the analyte or its derivatives possess a chromophore. For compounds lacking a strong chromophore, coupling with mass spectrometry (LC-MS) provides both high sensitivity and specificity.

Example HPLC Conditions for a Related Compound (Diethyl hydrogen phosphate):

Column: Newcrom R1 (a reverse-phase column)

Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility)

Detection: Mass Spectrometry (MS)

This method demonstrates a typical reverse-phase approach that can be adapted for the more hydrophobic this compound by increasing the organic solvent concentration in the mobile phase. sielc.com

Gas Chromatography (GC) for Related Analogs and Degradation Products

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC is generally not feasible due to its low volatility and high polarity. However, GC is highly suitable for the analysis of more volatile related analogs, impurities, or degradation products that may arise from the breakdown of the dihexyl side chains. researchgate.net

For the GC analysis of polar organophosphorus acids, a crucial step is derivatization, which converts the non-volatile analytes into more volatile and thermally stable derivatives. A common approach is esterification, for example, through benzylation. d-nb.info This process replaces the acidic protons with benzyl (B1604629) groups, reducing polarity and allowing the compound to be volatilized and passed through a GC column.

GC analysis is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components based on their mass spectra. mdpi.comnih.gov Flame photometric detectors (FPD), which are highly selective for phosphorus-containing compounds, are also widely used. d-nb.info

Parameter HPLC GC
Applicability Direct analysis of this compound.Analysis of volatile analogs or degradation products. mdpi.com
Sample Volatility Not required.Required; non-volatile compounds need derivatization. d-nb.info
Common Stationary Phase C18, C8 (Reversed-Phase) scispace.comPolysiloxane-based (e.g., DB-5) osha.gov
Common Mobile Phase Acetonitrile/Water, Methanol/Water sielc.comInert gas (e.g., Helium, Hydrogen) d-nb.info
Key Advantage Suitable for non-volatile, thermally labile compounds.High resolution for complex mixtures of volatile compounds.

Electrochemical and Potentiometric Methods for Anion Sensing and Metal Detection

Electrochemical methods offer sensitive and often low-cost alternatives for the detection of phosphate anions and for the analysis of metal ions using phosphate-based ligands. This compound's ability to bind with both anions (via hydrogen bonding) and cations (via its phosphate group) makes it relevant in the development of electrochemical and potentiometric sensors.

Anion Sensing: The phosphate headgroup is a target for electrochemical anion sensing. Sensors can be designed using synthetic receptors that selectively bind to phosphate ions. The binding event is then transduced into a measurable electrochemical signal, such as a change in current (voltammetry) or potential (potentiometry). researchgate.net For example, receptors incorporating redox-active units like ferrocene (B1249389) can signal the binding of dihydrogen phosphate through a shift in their redox potential, which can be measured using techniques like cyclic voltammetry. researchgate.netrsc.org While much of this research focuses on inorganic phosphate, the principles are applicable to organophosphates. Potentiometric sensors for phosphate have also been developed using materials like cobalt-based electrodes, which show a change in potential in response to phosphate concentration. ikm.org.my

Metal Detection: Potentiometric sensors for heavy metals often rely on ion-selective electrodes (ISEs) where a membrane is doped with an ionophore—a compound that selectively binds to a target metal ion. chimia.chresearchgate.net Organophosphorus compounds like this compound are effective metal extractants and can serve as ionophores in such sensors. The selective binding of metal cations by the this compound within the PVC membrane leads to a potential difference across the membrane that is proportional to the concentration of the metal ion in the sample. chimia.ch These sensors have been developed for a wide range of metal ions. The performance of such a sensor is characterized by its Nernstian response (slope of potential vs. log of concentration), detection limit, and selectivity over other ions. researchgate.net

Method Type Target Analyte Principle of Detection
Voltammetry Phosphate AnionA receptor with a redox-active group (e.g., ferrocene) binds phosphate, causing a measurable shift in its redox potential. researchgate.netrsc.org
Potentiometry (Anion) Phosphate AnionAn ion-selective electrode (e.g., Co-C electrode) develops a potential that correlates with the phosphate concentration. ikm.org.my
Potentiometry (Metal) Metal CationsThis compound acts as an ionophore in a membrane, selectively binding metal ions and generating a potential difference proportional to the metal's concentration. chimia.ch

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like dihexyl hydrogen phosphate (B84403), providing a balance between accuracy and computational cost.

DFT is a robust method for exploring the potential energy surface of molecules to identify different stable isomers and the transition states that connect them. scirp.orgsaspublishers.com This allows for the investigation of tautomerism (such as keto-enol forms) and other isomerization processes. mdpi.comsciforum.net By calculating the Gibbs free energies of various tautomers and the activation energies for their interconversion, researchers can predict their relative populations at equilibrium and the feasibility of isomerization pathways. scirp.org For organophosphorus acids, this could involve proton transfer between different oxygen atoms. While this is a standard application of DFT, specific studies on the tautomerism of dihexyl hydrogen phosphate are less common than those on its aggregation behavior, as the dimeric form is highly stable in the nonpolar solvents used in extraction processes.

A typical DFT study would yield the relative energies of possible tautomers, as illustrated in the hypothetical table below. A lower relative energy indicates a more stable form.

Tautomer/IsomerMethod/Basis SetRelative Gibbs Free Energy (kJ/mol)Predicted Equilibrium Population (%)
Standard Form (P=O, P-OH)B3LYP/6-311G++(d,p)0.00>99.9
Tautomer 1 (P(OH)2)B3LYP/6-311G++(d,p)+45.2&lt;0.1
cis-IsomerB3LYP/6-311G++(d,p)+15.8&lt;0.1

DFT calculations are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By computing the vibrational frequencies and shielding tensors, DFT can help assign experimental peaks to specific molecular motions and chemical environments. researchgate.netmdpi.com This is particularly useful for understanding the structural changes that occur upon dimerization or complexation with metal ions.

For instance, DFT calculations have been used to analyze the FT-IR spectra of D2EHPA upon interaction with other extractants like trioctylphosphine (B1581425) oxide (TOPO). mdpi.com The calculations can reproduce the experimentally observed shifts in key vibrational bands, such as the P=O and O-H stretches, confirming the formation of new hydrogen bonds. mdpi.com Similarly, DFT has been used to propose the molecular structure of interfacial uranyl-HDEHP complexes by correlating calculated vibrational modes with experimental vibrational sum frequency generation (VSFG) spectra. nih.gov

Vibrational ModeFunctional GroupCalculated Frequency (cm-1)Experimental Frequency (cm-1)Comment
O-H Stretch (Dimer)P-O-H~23002304.94Broad peak characteristic of strong H-bonding in the dimer. mdpi.com
P=O Stretch (Dimer)P=O~12201224.80H-bonding with OH group lowers frequency compared to monomer. mdpi.com
P=O Stretch (Complexed with TOPO)P=O~12601265.30Shift to higher wavenumber indicates changes in H-bonding environment. mdpi.com

Molecular Dynamics (MD) Simulations of Interfacial and Solution Processes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes in systems containing thousands to millions of atoms. nih.gov This technique is essential for studying the behavior of extractants in solution and at complex liquid-liquid interfaces. u-bordeaux.frarxiv.org

MD simulations have provided significant insights into the initial steps of solvent extraction, where metal ions interact with extractant molecules at the aqueous-organic interface. nih.govnih.gov Classical MD simulations have been used to explore the binding event between a fully hydrated erbium ion (Er³⁺) and a deprotonated HDEHP molecule in an aqueous environment. aip.orgaip.org These simulations reveal that the binding process is rapid and involves the concerted motion and displacement of water molecules from the ion's primary hydration shell. aip.org Such studies allow for the characterization of the structure of the initial ion-extractant complex and the energetics of its formation. By simulating the entire interface, researchers can observe how extractant molecules arrange themselves and facilitate the transfer of metal ions from the aqueous to the organic phase. nih.govnih.gov

System PropertySimulation DetailKey FindingReference
Er³⁺-DEHP⁻ BindingClassical MD in bulk waterFast ejection of a water molecule from the first hydration shell upon DEHP⁻ binding. aip.org
Er³⁺ HydrationClassical MDThe first hydration shell contains a loosely bound water molecule after initial complexation. aip.org
Ln³⁺ Interfacial AdsorptionMD at liquid-vapor interfaceLighter lanthanides (e.g., Nd³⁺) show greater adsorption to the interface than heavier ones (e.g., Er³⁺). nih.gov
Uranyl-HDEHP ComplexVSFG Spectroscopy & DFTA 1:1 uranyl-HDEHP complex forms at the oil/water interface as a key intermediate. nih.govresearchgate.net
SolventSolvent TypeCalculated Dimerization Free Energy (ΔG, kJ/mol)Implication
DodecaneApolar-45 to -55Strong dimerization favored. cetem.gov.br
ChloroformPolar, Aprotic-40 to -50Dimerization remains strong. cetem.gov.br
OctanolPolar, Protic-15 to -25Dimer stability is significantly reduced. cetem.gov.br
WaterPolar, ProticPositive ΔGDimer is unstable; monomer is favored. cetem.gov.br

Quantum Chemical Calculations for Interaction Energies and Reaction Pathways

Quantum chemical calculations, particularly DFT, provide accurate estimations of the energies involved in molecular interactions and chemical reactions. pitt.edu These methods are essential for determining the thermodynamic driving forces behind the solvent extraction process and for elucidating complex reaction mechanisms. pku.edu.cn

Quantum methods can also map the entire reaction pathway for the extraction of a metal ion. This involves identifying the structures and energies of not only the stable reactants and products but also the short-lived transition states and intermediates. pku.edu.cn Such calculations provide activation energies, which are crucial for understanding the kinetics of the extraction process and can help explain why some metals are extracted faster than others. nih.gov

Calculation TypeSystem/ProcessInformation ObtainedSignificance
Single Point EnergyMetal-Ligand ComplexInteraction/Binding EnergyQuantifies the stability of the extracted complex. nih.gov
Geometry OptimizationReactants, ProductsOptimized molecular structures, bond lengths, anglesProvides detailed structural information of stable species. nih.gov
Transition State SearchExtraction Reaction StepStructure and energy of the transition stateDetermines the activation energy and rate-limiting step of the reaction. pku.edu.cn
Intrinsic Reaction Coordinate (IRC)Full Reaction PathConnects transition state to reactants and productsConfirms the calculated pathway and elucidates the reaction mechanism. pku.edu.cn

Thermodynamic and Kinetic Modeling of Extraction and Complexation Equilibria

The solvent extraction of metal ions using this compound (DHHP) is a complex process governed by principles of thermodynamics and kinetics. Computational and theoretical modeling are indispensable tools for elucidating the mechanisms of these extraction and complexation reactions. By quantifying the equilibria and the rates of reaction, a predictive understanding of the system's behavior can be developed, which is crucial for the design and optimization of separation processes.

Detailed research findings, including specific equilibrium constants, thermodynamic parameters, and kinetic data for the extraction of various metal ions by this compound, are not extensively available in publicly accessible literature. The field has more prominently focused on its isomer, di(2-ethylhexyl) hydrogen phosphate (D2EHPA). However, the principles and methodologies for modeling are directly applicable. The following sections describe the theoretical framework and the nature of the data that such studies would yield.

Thermodynamic Modeling of Extraction Equilibria

Thermodynamic modeling aims to describe the distribution of a metal species between the aqueous and organic phases at equilibrium. The extraction of a metal ion (Mⁿ⁺) by an acidic extractant like this compound, which typically exists as a dimer ((HA)₂) in nonpolar organic diluents, can be represented by a general cation-exchange equilibrium reaction:

Mⁿ⁺(aq) + m(HA)₂(org) ⇌ MAₙ(HA)₂ₘ₋ₙ(org) + nH⁺(aq)

The equilibrium constant for this reaction, Kₑₓ, is a key parameter that quantifies the efficiency of the extraction. It is defined as:

Kₑₓ = [MAₙ(HA)₂ₘ₋ₙ]ₒᵣg [H⁺]ⁿₐq / ([Mⁿ⁺]ₐq [(HA)₂]ᵐₒᵣg)

The relationship between the equilibrium constant and the standard Gibbs free energy change (ΔG°) of the extraction process is given by the van't Hoff equation, which also connects it to the standard enthalpy (ΔH°) and entropy (ΔS°) changes:

ΔG° = -RT ln(Kₑₓ) = ΔH° - TΔS°

Gibbs Free Energy (ΔG°): A negative value indicates that the extraction process is spontaneous under standard conditions.

Enthalpy (ΔH°): A negative value (exothermic) suggests that the extraction is favored at lower temperatures, while a positive value (endothermic) indicates it is favored at higher temperatures.

Entropy (ΔS°): This value reflects the change in randomness or disorder of the system upon extraction. The release of ordered water molecules from the metal ion's hydration sphere often leads to a positive entropy change, which can be a significant driving force for the extraction process.

Experimental determination of these parameters involves studying the metal distribution ratio at various temperatures. A plot of ln(Kₑₓ) versus 1/T yields a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R, allowing for the calculation of these thermodynamic quantities.

Hypothetical Thermodynamic Data for Metal Ion Extraction by DHHP

The table below illustrates the type of data that would be generated from thermodynamic studies on the extraction of trivalent lanthanide ions by this compound. The values are for illustrative purposes to demonstrate the format and significance of such data.

Metal Ionlog(Kₑₓ)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
La³⁺4.5-25.7-15.235.2
Nd³⁺5.1-29.1-18.535.5
Eu³⁺5.8-33.1-22.037.2
Yb³⁺6.7-38.2-28.133.9

Note: This table is a hypothetical representation of typical data and trends. Actual experimental values for this compound are not available in the cited literature.

Kinetic Modeling of Extraction

While thermodynamics predicts the equilibrium state, kinetics describes the rate at which this equilibrium is approached. The rate of extraction is critical for designing industrial equipment, as it determines the required contact time between the aqueous and organic phases.

The rate of extraction can be influenced by several factors, including:

The rate of diffusion of reactants and products to and from the aqueous-organic interface.

The rate of the chemical reaction at the interface.

The rate of diffusion within the bulk phases.

Kinetic models are developed to identify the rate-determining step of the process. The rate law for the forward extraction (Rբ) can often be expressed in the form:

Rբ = kբ [Mⁿ⁺]ᵃ [ (HA)₂]ᵇ [H⁺]ᶜ

where kբ is the forward rate constant, and a, b, and c are the reaction orders with respect to the metal ion, extractant, and hydrogen ion concentrations, respectively.

The influence of temperature on the rate constant is described by the Arrhenius equation:

k = A * exp(-Eₐ / RT)

where A is the pre-exponential factor, Eₐ is the activation energy, R is the universal gas constant, and T is the absolute temperature. A high activation energy (typically > 40 kJ/mol) suggests that the process is controlled by the chemical reaction rate, whereas a low activation energy (< 20 kJ/mol) often indicates that the rate is limited by diffusion.

Hypothetical Kinetic Parameters for Metal Ion Extraction by DHHP

This table presents a hypothetical set of kinetic data that would be obtained from studies investigating the extraction rate of a divalent metal ion with this compound.

ParameterValue
Forward Rate Constant (kբ)2.5 x 10⁻³ (units vary)
Reaction Order w.r.t. [M²⁺] (a)1.0
Reaction Order w.r.t. [(HA)₂] (b)1.5
Reaction Order w.r.t. [H⁺] (c)-1.0
Activation Energy (Eₐ)35 kJ/mol

Note: This table is a hypothetical representation to illustrate the format of kinetic data. Actual experimental values for this compound are not available in the cited literature.

By combining thermodynamic and kinetic models, a comprehensive, quantitative description of the extraction system can be achieved. This allows for the simulation of extraction processes, prediction of separation factors, and optimization of operating conditions such as pH, extractant concentration, and temperature for efficient and selective metal separations.

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Dihexyl Hydrogen Phosphate (B84403) Derivatives with Tailored Selectivity

The core structure of dihexyl hydrogen phosphate offers a versatile platform for chemical modification to enhance its selectivity towards specific metal ions. Future research will focus on synthesizing novel derivatives with functionalities designed to target particular elements, especially those that are critical in technology and challenging to separate, such as rare earth elements (REEs).

One promising avenue is the creation of task-specific ionic liquids where the this compound acts as the anion. researchgate.net The properties of these ionic liquids can be finely tuned by altering the organic cation. researchgate.net For instance, imidazolium (B1220033) or pyrrolidinium-based cations can be paired with the dialkylphosphate anion to create ionic liquids with distinct extraction behaviors. researchgate.net Research in this area will involve synthesizing a library of these derivatives and systematically evaluating their extraction efficiency and selectivity for target metals like neodymium or cobalt.

Key research objectives include:

Functional Group Introduction: Incorporating specific chelating groups into the hexyl chains to increase affinity for certain metals.

Cation Modification in Ionic Liquids: Synthesizing and testing a range of cationic partners (e.g., imidazolium, phosphonium, pyrrolidinium) for the dihexyl phosphate anion to modulate the extraction mechanism. researchgate.net

Synergistic Effects: Investigating the combination of modified this compound derivatives with other extractants, such as tributyl phosphate or phosphonates, to achieve enhanced synergistic extraction capabilities. wikipedia.org

The table below illustrates potential derivative designs and their intended selectivity.

Derivative ClassModification StrategyPotential Target MetalsRationale for Enhanced Selectivity
Functionalized Alkyl Chains Introduction of ether or amide groups onto the hexyl chains.Lithium, CobaltThe added functional groups can provide additional coordination sites, enhancing the stability of the extracted metal complex.
Ionic Liquid Forms Pairing the dihexyl phosphate anion with bulky, asymmetric organic cations (e.g., trihexyltetradecylphosphonium). nih.govRare Earth Elements (REEs)The cation's structure influences the solvent's physical properties and the overall extraction mechanism, potentially improving separation factors between adjacent REEs. researchgate.net
Polymer-Bound Derivatives Grafting this compound onto a polymer backbone.Heavy Metals (e.g., Cadmium, Lead)Creates a solid-phase extractant that is easier to handle, minimizes solvent loss, and allows for use in continuous flow systems.

Exploration of this compound in Advanced Materials and Nanocomposites

The application of this compound is expanding from a liquid-phase extractant to a functional component in solid-state materials and nanocomposites. Its ability to coordinate with metal ions and its inherent chemical stability make it an attractive candidate for creating novel materials with tailored properties.

A significant area of future research is the development of composites with graphene and its derivatives, such as graphene oxide (GO). youtube.com GO possesses a two-dimensional structure with abundant oxygen-containing functional groups (epoxy, hydroxyl, carboxyl) on its surface. youtube.com These groups can serve as anchor points for this compound molecules. The resulting GO-phosphate composite could function as a highly effective adsorbent for removing metal ions from aqueous solutions. nih.gov The high surface area of graphene combined with the selective binding of the phosphate groups could lead to materials with exceptional capacity and selectivity. nih.gov

Potential research avenues include:

Graphene-Based Adsorbents: Synthesizing and characterizing graphene oxide-dihexyl hydrogen phosphate composites for the selective removal of heavy metal contaminants from wastewater. The oxygen functionalities on GO can act as anchors for the phosphate molecules. youtube.com

Catalytic Materials: Investigating the use of this compound-metal complexes immobilized on substrates like phosphorene as catalysts for chemical reactions, such as hydrogen evolution. mdpi.com

Sensor Development: Creating sensor platforms where a thin film of a this compound derivative is coated onto a transducer. The selective binding of target metal ions would cause a measurable change in an electrical or optical signal.

Development of Sustainable and Environmentally Benign Extraction Processes

Traditional solvent extraction processes often rely on volatile and toxic organic solvents like kerosene, posing environmental and health risks. metalleaching.com A major thrust of future research is the development of greener extraction systems that minimize environmental impact.

Furthermore, advanced extraction techniques are being explored to improve efficiency and reduce energy consumption. mdpi.com These "cold" extraction methods operate at lower temperatures, preserving the integrity of the compounds. mdpi.com

Key areas for sustainable process development:

Ionic Liquid-Based Systems: Expanding the use of this compound-based ionic liquids to replace volatile organic compounds (VOCs) in extraction circuits. acs.org

Supercritical Fluid Extraction (SFE): Investigating the use of supercritical CO2 as a solvent medium for extractions with this compound, which allows for easy solvent removal and recycling. mdpi.com

Advanced Extraction Technologies: Integrating methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to intensify the process, reducing extraction times and energy input. mdpi.comnih.gov

The following table compares conventional and sustainable extraction process parameters.

ParameterConventional ProcessSustainable ProcessEnvironmental Benefit
Solvent Kerosene, Toluene (B28343) nih.govIonic Liquids, Supercritical CO2 nih.govmdpi.comReduced VOC emissions, lower toxicity, and improved safety. acs.org
Energy Input High (for solvent heating/distillation)Lower (with UAE or MAE) mdpi.comReduced carbon footprint and operational costs.
Solvent Recycling Energy-intensive distillationSimpler phase separation or pressure release (for SFE). mdpi.comLess waste generation and higher process efficiency.
Process Time HoursMinutes to Hours mdpi.comnih.govIncreased throughput and reduced operational costs.

Integration of this compound with Artificial Intelligence and Machine Learning for Process Optimization

In the context of this compound-based extraction, ML models can be trained on experimental data to predict key performance indicators such as extraction efficiency and selectivity. acs.org These models can rapidly screen a vast number of potential solvents, reagent concentrations, and operating parameters (e.g., pH, temperature) without the need for extensive trial-and-error experimentation. wisc.edu Bayesian optimization, for example, can efficiently guide experiments by balancing the exploration of unknown parameter spaces with the exploitation of promising ones. wisc.edu This approach can significantly reduce the number of experiments required to identify the best conditions, saving time and resources. wisc.edu

Future applications of AI/ML include:

Solvent Screening and Design: Using ML models to predict the physicochemical properties and extraction performance of novel this compound derivatives and ionic liquids, accelerating the discovery of superior extractants. acs.org

Real-Time Process Control: Developing AI-driven control systems that can monitor an extraction process in real-time and automatically adjust parameters to maintain optimal performance, even with fluctuating feed compositions. bioprocessonline.com

Predictive Modeling: Creating high-fidelity "digital twins" or surrogate models of the extraction process that can simulate performance under various conditions, enabling rapid optimization and troubleshooting. bioprocessonline.comresearchgate.net

The table below outlines how AI/ML can be applied to optimize a solvent extraction process using this compound.

Process ParameterTraditional Optimization MethodAI/ML-Driven Optimization ApproachAdvantage of AI/ML
Extractant Concentration One-factor-at-a-time experimentsPredictive modeling to identify optimal concentration range based on feed composition. irojournals.comFaster identification of optimal conditions, reduced reagent consumption.
Aqueous Phase pH Manual titration and testing at discrete pH values.Bayesian optimization to intelligently select the next experimental pH value to test. wisc.eduFewer experiments needed to find the peak extraction pH.
Temperature Testing at several set temperatures.Surrogate models that predict performance across a continuous temperature range. bioprocessonline.comMore precise control and understanding of temperature effects.
Phase Contact Time Shake-flask tests at various time intervals.Real-time analysis with process analytical technology (PAT) coupled with ML to determine kinetic models. researchgate.netDeeper process understanding and optimization of reactor design.

Fundamental Studies on the Long-Term Stability and Degradation Pathways in Industrial Systems

For this compound to be used reliably in long-term, large-scale industrial applications, a thorough understanding of its stability and degradation mechanisms is essential. The chemical and physical conditions in industrial circuits—such as prolonged exposure to acidic or alkaline solutions, elevated temperatures, and radiation (in nuclear applications)—can lead to the gradual breakdown of the extractant.

A primary degradation pathway for organophosphorus compounds is hydrolysis, where the P-O-C bonds are cleaved by water. nih.gov This process can be accelerated by acidic or basic conditions and higher temperatures. Another potential degradation route is microbial action, as certain microorganisms can utilize organophosphates as a source of phosphorus or carbon, breaking them down through enzymatic processes. nih.govresearchgate.net

Future fundamental research will focus on:

Identifying Degradation Products: Using advanced analytical techniques like mass spectrometry and NMR to identify the chemical species formed when this compound degrades under various industrial conditions.

Quantifying Degradation Kinetics: Determining the rates of hydrolysis and other degradation reactions as a function of temperature, pH, and the presence of other chemical species in the system.

Investigating Microbial Degradation: Isolating and characterizing microorganisms from industrial environments that are capable of degrading this compound and studying the enzymatic pathways involved. nih.govmdpi.com

Developing Mitigation Strategies: Proposing methods to slow down degradation, such as the use of stabilizers or the implementation of process conditions that minimize extractant decomposition, thereby extending the lifetime of the solvent and reducing operational costs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.